Spiro[2.5]octane-5,7-dione
Overview
Description
Spiro[2.5]octane-5,7-dione is an organic compound characterized by a unique spirocyclic structure, where two rings are connected through a single carbon atom. This compound is significant in organic chemistry due to its role as an intermediate in the synthesis of various pharmaceutically active ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octane-5,7-dione typically involves the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation . This method avoids the use of column chromatography in each synthetic step, making it scalable and efficient . Another approach involves the use of para-quinone methides under mild conditions, which also yields high efficiency .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the synthesis routes to ensure high yield and purity. The process often involves multi-step synthesis, including cyclization and decarboxylation, to produce the compound in large quantities suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Spiro[2.5]octane-5,7-dione has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of spiro[2.5]octane-5,7-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, influencing biochemical reactions. This interaction can modulate enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonane-6,8-dione: Another spirocyclic compound with similar synthetic routes and applications.
Spirocyclic oxindoles: These compounds share the spirocyclic structure and are used in medicinal chemistry.
Spiroindole and spirooxindole derivatives: These compounds are important in drug design and have bioactivity against various diseases.
Uniqueness
Spiro[2.5]octane-5,7-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its efficient synthesis and versatility in various applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
spiro[2.5]octane-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-3-7(10)5-8(4-6)1-2-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILINANKAWQCKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717103 | |
Record name | Spiro[2.5]octane-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893411-52-4 | |
Record name | Spiro[2.5]octane-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method for Spiro[2.5]octane-5,7-dione described in the research?
A1: The research outlines a "short and tandem" synthesis method for this compound utilizing Diethyl Acetonedicarboxylate as a starting material. [, ] This suggests a potentially more efficient and streamlined approach compared to other existing methods. The synthesis involves the cyclization of a tricarbonyl compound with specific acrylates, followed by decarboxylation to yield the final product. [] This approach could be advantageous for producing this compound for further research or potential applications.
Q2: What are the potential research applications of this compound?
A2: While the provided research focuses primarily on the synthesis of this compound [, ], its unique structure with the spirocyclic ring system makes it a potentially valuable building block in organic synthesis. Further research could explore its use in developing novel compounds with potential applications in areas like medicinal chemistry, materials science, or as a ligand in organometallic chemistry.
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